Lipid peroxidation inhibitor 1 Lipid peroxidation inhibitor 1 Lipid peroxidation inhibitor 1 is a lipid peroxidation inhibitor with an IC50 of 0.07 μM.
Brand Name: Vulcanchem
CAS No.: 142873-41-4
VCID: VC0006927
InChI: InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3
SMILES: CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C
Molecular Formula: C₂₄H₃₂N₂O
Molecular Weight: 364.5 g/mol

Lipid peroxidation inhibitor 1

CAS No.: 142873-41-4

Cat. No.: VC0006927

Molecular Formula: C₂₄H₃₂N₂O

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Lipid peroxidation inhibitor 1 - 142873-41-4

CAS No. 142873-41-4
Molecular Formula C₂₄H₃₂N₂O
Molecular Weight 364.5 g/mol
IUPAC Name 2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine
Standard InChI InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3
Standard InChI Key OFJJFTDZPRQPBY-UHFFFAOYSA-N
SMILES CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C
Canonical SMILES CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C

Chemical Identity and Structural Properties

Lipid peroxidation inhibitor 1 is a benzofuran derivative with the systematic name 5-Benzofuranamine, 2,3-dihydro-2,4,6,7-tetramethyl-2-[(4-phenyl-1-piperidinyl)methyl]-. Key structural and physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>32</sub>N<sub>2</sub>O
Molecular Weight364.52 g/mol
CAS Number142873-41-4
Lipophilicity (LogP)Estimated >3 (highly lipophilic)

The compound features a benzofuran core substituted with methyl groups and a piperidinylmethyl moiety, enhancing its membrane permeability and radical-trapping capacity .

Mechanism of Action: Radical Trapping and Antioxidant Activity

Lipid peroxidation inhibitor 1 operates primarily as a radical-trapping antioxidant (RTA), intercepting lipid peroxyl radicals (LOO- ) to halt chain propagation during lipid autoxidation. Key mechanistic insights include:

Kinetics of Radical Scavenging

  • Rate Constant (k<sub>inh</sub>): Comparable to Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1), with enhanced reactivity in lipid bilayers due to reduced hydrogen-bonding interactions .

  • Stoichiometry (n): Traps >2 radicals per molecule in phospholipid membranes, exceeding the efficiency of α-tocopherol (vitamin E) .

Pharmacological and Therapeutic Applications

In Vitro and Cellular Efficacy

Model SystemKey FindingsReference
Rat brain microsomesIC<sub>50</sub> = 0.07 μM (NADPH-induced peroxidation)
Mouse fibroblasts (Gpx4 KO)Rescues ferroptosis at nanomolar concentrations
Human umbilical vein ECsPrevents oncotic cell death via redox modulation

Comparative Analysis with Other Inhibitors

ParameterLipid Peroxidation Inhibitor 1Ferrostatin-1 (Fer-1)α-Tocopherol (Vitamin E)
IC<sub>50</sub> (lipid peroxidation)0.07 μM0.2 μM>10 μM
k<sub>inh</sub> (M<sup>−1</sup>s<sup>−1</sup>)4.6 × 10<sup>4</sup>3.5 × 10<sup>5</sup>8.8 × 10<sup>3</sup>
Membrane LocalizationHigh (logP >3)ModerateLow

Data sourced from .

SupplierPurityPrice (50 mg)
TargetMol Chemicals>98%$2,180
MedChemExpress>95%€2,072

Prices as of 2025 .

Future Directions and Challenges

  • Structural Optimization: Introducing electron-donating groups (e.g., methoxy) may enhance radical-trapping stoichiometry .

  • Clinical Translation: Limited in vivo data necessitate pharmacokinetic and toxicity studies to validate therapeutic potential.

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